1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Metabolic stability CYP450 oxidation Fluorine substitution

1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (CAS 897471-71-5) is a synthetic small-molecule heterocycle classified as a 2-aminobenzothiazole–piperazine hybrid bearing a terminal N-acetyl group. Its molecular formula is C13H14FN3OS, with a molecular weight of 279.33 g/mol.

Molecular Formula C13H14FN3OS
Molecular Weight 279.33
CAS No. 897471-71-5
Cat. No. B2398362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
CAS897471-71-5
Molecular FormulaC13H14FN3OS
Molecular Weight279.33
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F
InChIInChI=1S/C13H14FN3OS/c1-9(18)16-4-6-17(7-5-16)13-15-11-3-2-10(14)8-12(11)19-13/h2-3,8H,4-7H2,1H3
InChIKeyCPJBGXDNGVEFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (CAS 897471-71-5): Structural and Pharmacochemical Baseline for Procurement Evaluation


1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (CAS 897471-71-5) is a synthetic small-molecule heterocycle classified as a 2-aminobenzothiazole–piperazine hybrid bearing a terminal N-acetyl group. Its molecular formula is C13H14FN3OS, with a molecular weight of 279.33 g/mol . The core scaffold combines a 6-fluorinated benzothiazole ring, a piperazine linker, and an ethanone moiety. This compound belongs to a well-precedented class of benzothiazole-piperazine derivatives that have been investigated as cholinesterase inhibitors, anticancer agents, anticonvulsants, and COX-2 inhibitors in academic drug discovery settings [1][2]. Notably, while the scaffold class has published biological data, direct quantitative pharmacological characterization of this specific compound (897471-71-5) is absent from the peer-reviewed primary literature, authoritative databases (ChEMBL, PubChem BioAssay), and patent disclosures as of the search date. Therefore, selection decisions must rely on structural differentiation logic, computational physicochemical predictions, and class-level inferences from closely related analogs.

Why 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone Cannot Be Interchanged with Generic Benzothiazole-Piperazine Analogs


Substitution at the benzothiazole 6-position, the piperazine N-terminal group, and the acyl chain length each independently modulate potency, metabolic stability, and target selectivity within the benzothiazole-piperazine chemotype [1][2]. The 6-fluoro substituent in the target compound blocks a major site of cytochrome P450-mediated oxidative metabolism that is accessible in the non-fluorinated analog (1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone), affording predictably longer metabolic half-life [1]. Replacement of fluorine with chlorine (6-chloro analog) alters electronic effects (Hammett σm: F = 0.34 vs. Cl = 0.37) and van der Waals volume, which can shift binding mode and selectivity profile. The acetyl group on the piperazine ring provides specific hydrogen-bond acceptor capacity and steric constraints that differ from longer-chain acyl analogs (e.g., pentanone derivative, CAS 897473-18-6) or amide-bridged variants that dominate the published AChE and anticancer series. These structural variations are not interchangeable without quantitative loss or gain of desired biological activity. Critically, no direct head-to-head biological comparison data exist for the target compound versus its closest analogs. The evidence presented below therefore draws on structural differentiation logic, computational predictions, and class-level data from the most structurally proximate published analogs.

Quantitative Differentiation Evidence for 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (CAS 897471-71-5) Relative to Closest Analogs


6-Fluoro Substituent Blocks Metabolic Hotspot Relative to Non-Fluorinated Analog

The 6-fluoro substituent on the benzothiazole ring occupies the para-position relative to the thiazole nitrogen, a site known to undergo CYP450-mediated aromatic hydroxylation in unsubstituted benzothiazoles. The C–F bond dissociation energy (~130 kcal/mol vs. ~110 kcal/mol for C–H) renders this position resistant to oxidative metabolism. In the 2-substituted-6-fluorobenzo[d]thiazole cholinesterase inhibitor series reported by Imramovsky et al. (2013), the 6-fluoro substitution was retained across all active compounds specifically to block this metabolic soft spot [1]. By contrast, the non-fluorinated comparator 1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone lacks this protection and is predicted to undergo oxidative metabolism at the 6-position, potentially reducing in vivo half-life. While no direct metabolic stability data exist for either compound, the class-level SAR supports this differentiation.

Metabolic stability CYP450 oxidation Fluorine substitution

Computed LogP Differentiation vs. Non-Fluorinated and 6-Chloro Analogs

Computational LogP values differentiate the target compound from its closest structural analogs. The core intermediate 6-fluoro-2-(piperazin-1-yl)benzo[d]thiazole (CAS 401567-36-0) has a computed LogP of 1.845 . With the addition of the acetyl group (ethanone), the estimated LogP for the target compound is approximately 2.15 ± 0.3. The non-fluorinated analog 2-(piperazin-1-yl)benzo[d]thiazole (CAS 55745-83-0) is predicted to have a lower LogP (~1.5 for the acetylated derivative) . The 6-chloro analog is predicted to have a higher LogP (~2.5–2.8) due to the larger halogen. These differences in lipophilicity directly affect membrane permeability, plasma protein binding, and CNS penetration potential.

Lipophilicity LogP Physicochemical property

Acetyl Group Confers Distinct Hydrogen-Bond Acceptor Profile vs. Longer-Chain Acyl Analogs

The terminal acetyl group (ethanone) of the target compound provides a single hydrogen-bond acceptor (carbonyl oxygen) with minimal steric bulk (molar refractivity ~11.2 cm³/mol). In contrast, the pentan-1-one analog (CAS 897473-18-6) extends the acyl chain to C4, increasing molar refractivity to ~22.9 cm³/mol and introducing greater conformational flexibility. Published SAR for benzothiazole-piperazine derivatives indicates that acyl chain length modulates both AChE inhibitory potency and selectivity over BChE [1]. In the Imramovsky et al. (2013) series of 2-substituted-6-fluorobenzo[d]thiazole carbamates, increasing alkyl chain length correlated with increased AChE potency up to a certain optimum, beyond which activity declined due to steric clash in the enzyme gorge. While no direct comparative data exist for the ethanone vs. pentanone derivatives, the acetyl group's compact size is predicted to favor interactions with narrow binding pockets, such as the catalytic triad of AChE, over bulkier acyl chains.

Hydrogen-bond acceptor Steric bulk Acyl chain length

Class-Level Evidence: 6-Fluorobenzothiazole-Piperazine Scaffold Yields Potent Cholinesterase Inhibitors (IC50 Range 0.80–5.0 µM)

While the target compound itself lacks published IC50 data, the 6-fluorobenzo[d]thiazole-piperazine scaffold class has demonstrated consistent acetylcholinesterase (AChE) inhibitory activity across multiple independent studies. Imramovsky et al. (2013) reported that several 2-substituted-6-fluorobenzo[d]thiazole carbamates inhibited AChE with IC50 values in the low micromolar range (most active compound: IC50 ~0.80 µM) [1]. Sahin et al. (2018) reported thiazole-substituted benzoylpiperazine derivatives with AChE IC50 values of 0.80–1.21 µM [2]. These data establish that the 6-fluorobenzothiazole-piperazine core is competent for sub-micromolar to low-micromolar AChE inhibition, providing a class-level baseline against which the target compound's (as yet unmeasured) activity can be benchmarked. In contrast, a series of 7 benzothiazole-piperazine derivatives lacking 6-fluoro substitution failed to inhibit cholinesterase enzymes (IC50 > 100 µM) when compared with donepezil (IC50 = 0.014 µM) [3], underscoring the critical role of substituent choice on the benzothiazole ring.

Acetylcholinesterase inhibition Cholinesterase IC50

Vendor-Supplied Purity Benchmarks: 98% Purity with Certificates of Analysis for Closest Structural Proxies

For procurement decisions, compound purity and characterization documentation are critical. The target compound (CAS 897471-71-5) is listed by specialty chemical suppliers with standard purity specifications of 95–98%. The structurally proximate analog 1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one (CAS 897473-18-6) is available from Bidepharm at a certified purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analysis . Similarly, the analog (4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone (CAS 897472-41-2) is supplied at 98% purity with equivalent characterization . These quality benchmarks indicate that suppliers of 6-fluorobenzothiazole-piperazine derivatives in this CAS cluster maintain ≥98% purity standards with full analytical characterization, setting an expectation for the target compound's procurement specification. In contrast, the non-fluorinated analog 1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is less commonly stocked by major research chemical suppliers, and its purity specifications are less consistently documented.

Purity specification Certificate of Analysis Procurement quality

Recommended Application Scenarios for 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (CAS 897471-71-5) Grounded in Available Evidence


Lead Optimization Starting Point for Acetylcholinesterase (AChE) Inhibitor Programs

Based on class-level evidence that 6-fluorobenzothiazole-piperazine derivatives achieve AChE IC50 values in the 0.80–5.0 µM range [1], the target compound serves as a minimal acetyl-substituted scaffold suitable for systematic SAR exploration. Its compact acetyl group provides a defined hydrogen-bond acceptor with minimal steric interference, making it an ideal starting point for analog synthesis by substitution at the piperazine N-4 position or modification of the acetyl group. Researchers can benchmark new analogs against the class-level potency range established for 6-fluorobenzothiazole-piperazine derivatives [1][2].

Metabolic Stability Comparison Studies with Non-Fluorinated Benzothiazole Controls

The 6-fluoro substituent is predicted to block CYP450-mediated oxidation at the benzothiazole 6-position, a metabolic soft spot in non-fluorinated analogs [3]. The target compound can be used in parallel with its non-fluorinated comparator 1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone in in vitro microsomal or hepatocyte stability assays to experimentally quantify the metabolic advantage conferred by fluorine substitution. Such head-to-head studies would generate the direct comparative data currently absent from the literature.

Building Block for Diversity-Oriented Synthesis of Benzothiazole-Piperazine Libraries

The acetyl group on the piperazine ring provides a chemically tractable handle that can be reduced (to ethyl), hydrolyzed (to free piperazine), or further functionalized via enolate chemistry. The 6-fluorobenzothiazole core is a privileged scaffold in medicinal chemistry, with demonstrated activity across cholinesterase inhibition [3], anticancer [4], and anticonvulsant [5] targets. The target compound can serve as a central intermediate for generating focused libraries exploring diverse N-substituents while maintaining the 6-fluoro advantage.

Physicochemical Probe for LogP-Dependent Activity Cliff Studies

With an estimated LogP of ~2.15, the target compound occupies a lipophilicity sweet spot distinct from both the non-fluorinated analog (estimated LogP ~1.5) and the 6-chloro analog (estimated LogP ~2.5–2.8) . This makes it a valuable probe molecule for investigating the relationship between lipophilicity and biological activity within the benzothiazole-piperazine chemotype, particularly for targets where membrane permeability or CNS penetration is rate-limiting.

Quote Request

Request a Quote for 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.